1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a urea moiety linked to a pyridine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 1-(2-methoxyethyl)urea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl urea derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene group, which may affect its chemical reactivity and biological activity.
1-(2-Methoxyethyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and interactions with biological targets.
Uniqueness
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both a thiophene and a pyridine ring, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain molecular targets and its stability under various conditions.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-7-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-8-20-13/h2-5,8-9H,6-7,10H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQZHSSQGWCZPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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